Chloroacetyl-D-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

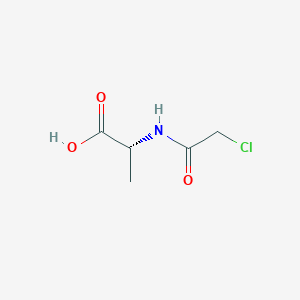

Molecular Formula |

C5H8ClNO3 |

|---|---|

Molecular Weight |

165.57 g/mol |

IUPAC Name |

(2R)-2-[(2-chloroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 |

InChI Key |

HTAQFYLADZNZHZ-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CCl |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCl |

Origin of Product |

United States |

Contextualization of N Acylated Amino Acids in Biochemical Studies

N-acylated amino acids (NAAs) are a significant class of molecules in biochemistry, characterized by a fatty acid chain linked to the amino group of an amino acid via an amide bond. tandfonline.commedchemexpress.com These molecules are recognized as important endogenous signaling lipids, participating in a wide array of physiological processes. medchemexpress.commdpi.com The family of NAAs is extensive, as theoretically, any amino acid can be combined with any fatty acid, leading to hundreds of potential bioactive lipids. tandfonline.com

Functionally, NAAs are involved in cell-to-cell communication and the modulation of membrane proteins, including G-protein coupled receptors (GPRs) and ion channels. medchemexpress.com Their roles are diverse, influencing processes such as inflammation, pain perception, and metabolic homeostasis. mdpi.com For instance, certain N-acyl amino acids are chemically related to endocannabinoids and are studied for their therapeutic potential. tandfonline.comgoogle.com The acylation of an amino acid alters its chemical properties, creating an amphiphilic molecule that can interact with lipid membranes and protein binding sites in ways distinct from the parent amino acid. medchemexpress.com Research into the biosynthesis and degradation of these compounds is ongoing, with many of their specific biochemical roles still being actively explored. tandfonline.commedchemexpress.com

Significance of D Amino Acid Derivatives in Biological and Synthetic Chemistry

While L-amino acids are the canonical building blocks of proteins synthesized by ribosomes, their mirror images, D-amino acids, and their derivatives hold special significance in chemistry and biology. semanticscholar.orgnih.gov A primary advantage of incorporating D-amino acid derivatives into peptides is the enhanced resistance to proteolytic enzymes, which are typically specific for L-amino acid substrates. semanticscholar.org This property is crucial for the development of peptide-based therapeutics with improved stability and longer half-lives in biological systems.

D-amino acids are naturally found in the peptidoglycan cell walls of bacteria, where they are essential for structural integrity. semanticscholar.orgnih.gov This has made D-amino acid derivatives valuable tools for studying bacterial processes. For example, fluorescently labeled D-amino acid derivatives can be used as metabolic probes to visualize the synthesis and dynamics of the bacterial cell wall in living organisms. nih.govtcichemicals.com

In synthetic chemistry, D-amino acid derivatives are important chiral building blocks for the synthesis of complex molecules, including pharmaceuticals like β-lactam antibiotics and peptide hormones. ethz.ch The development of biocatalytic and chemical methods to produce enantiomerically pure D-amino acids is an active area of research, driven by their utility in drug discovery and fine chemical manufacturing. nih.govethz.ch

Overview of Research Areas Pertaining to Chloroacetyl D Alanine

Direct Synthesis Routes of N-Chloroacetyl-D-alanine

The direct synthesis of N-Chloroacetyl-D-alanine primarily involves the acylation of the D-alanine amino group. This can be achieved through several methods, with the use of chloroacetyl chloride being a prominent approach.

Acylation Reactions Utilizing Chloroacetyl Chloride

The reaction of D-alanine with chloroacetyl chloride is a direct and common method for the synthesis of N-Chloroacetyl-D-alanine. This acylation is typically performed under conditions that facilitate the nucleophilic attack of the amino group of D-alanine on the electrophilic carbonyl carbon of chloroacetyl chloride. tandfonline.comgoogle.com To prevent unwanted side reactions, such as the hydrolysis of chloroacetyl chloride, the reaction is often carried out in a non-aqueous solvent or under controlled pH conditions. tandfonline.com The presence of a base is usually required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. google.com

A study reported a highly chemoselective N-chloroacetylation of amino acids using chloroacetyl chloride in a phosphate (B84403) buffer, achieving the desired product in high yields within a short reaction time. tandfonline.com This method highlights the potential for biocompatible and environmentally friendly synthesis conditions. tandfonline.com Another approach involves reacting the starting aniline (B41778) with chloroacetyl chloride in the presence of an equimolar amount of triethylamine (B128534) (TEA) as a base. google.com

| Reactants | Reagents/Solvents | Key Conditions | Product |

| D-alanine | Chloroacetyl chloride, Phosphate buffer | Neutral pH, 20 minutes | N-Chloroacetyl-D-alanine |

| Aniline derivative | Chloroacetyl chloride, Triethylamine (TEA) | Equimolar amounts, 30-50°C | N-(substituted-phenyl)-N-chloroacetyl-amine |

Incorporation into Peptidic Structures

This compound is a valuable building block for modifying and creating complex peptidic structures. Its chloroacetyl group provides a reactive handle for various chemical transformations, enabling the synthesis of peptides with unique properties.

Solid-Phase Peptide Synthesis (SPPS) Applications with Chloroacetylated Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides. peptide.comvapourtec.com Chloroacetylated amino acids, including this compound, can be readily incorporated into peptide chains using standard SPPS protocols. In this process, the chloroacetyl group is typically introduced at the N-terminus of the growing peptide chain after the final amino acid has been coupled. mdpi.comgoogle.com

The general SPPS workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support resin. vapourtec.com After the desired peptide sequence is assembled, the N-terminal protecting group (often Fmoc) is removed, and the free amine is then acylated with chloroacetyl chloride or a related activated chloroacetic acid derivative. mdpi.comnih.gov This N-terminal chloroacetylation provides a reactive site for subsequent modifications. mdpi.comgoogle.com

N-Terminal Modification Strategies

The N-terminal chloroacetyl group serves as a versatile electrophilic site for various modification strategies. lifetein.comgenscript.com This allows for the site-specific conjugation of different molecules, leading to peptides with tailored functions. One common application is the reaction of the chloroacetyl group with a nucleophile, such as the thiol group of a cysteine residue, to form a stable thioether bond. nih.gov This strategy is frequently employed in the generation of macrocyclic peptides.

The reactivity of the chloroacetyl group can be influenced by the adjacent amino acid residues. For instance, the presence of basic amino acids near the N-terminal chloroacetyl group has been shown to accelerate its reaction with mercaptoundecahydrododecaborate (B1143558) (BSH). mdpi.com This suggests that the local chemical environment can be tuned to modulate the reactivity of the chloroacetyl moiety.

Formation of Macrocyclic Peptides with this compound Moiety

The intramolecular reaction between an N-terminal chloroacetyl group and a downstream nucleophilic amino acid side chain, most commonly cysteine, is a widely used method for the synthesis of macrocyclic peptides. nih.govgoogle.com This head-to-side-chain cyclization results in the formation of a thioether linkage, creating a cyclic peptide structure. nih.gov

| Cyclization Strategy | Reactants | Key Feature | Resulting Structure |

| Head-to-side-chain | N-terminal this compound, Internal Cysteine | Intramolecular thioether bond formation | Macrocyclic peptide with a D-amino acid residue |

Synthesis of Analogues and Related Chloroacetylated Amino Acids

The synthesis of analogues of this compound and other related chloroacetylated amino acids is a significant area of research, primarily aimed at creating intermediates for peptide synthesis, developing bioactive molecules, and studying reaction mechanisms. The fundamental approach for these syntheses involves the N-chloroacetylation of an amino acid or a related amino compound.

General procedures for the N-chloroacetylation of amino acids typically utilize chloroacetyl chloride as the acylating agent. tandfonline.comgoogle.com These reactions are often performed under conditions that facilitate the acylation of the amino group while minimizing side reactions. For instance, the Schotten-Baumann reaction conditions, which involve an aqueous alkaline solution, are commonly employed for the chloroacetylation of amino acids like glutamine. google.com In a typical procedure, the amino acid is dissolved in a basic solution, such as sodium hydroxide, and then treated with chloroacetyl chloride. google.com The pH is carefully maintained to ensure the amino group remains nucleophilic enough to react with the acid chloride. google.com

An alternative eco-friendly and efficient method involves performing the chloroacetylation in a phosphate buffer. tandfonline.com This approach has been successfully applied to various amino compounds, including amino alcohols and amino acids, yielding N-chloroacetamides in a short time frame (around 20 minutes) and under biocompatible conditions. tandfonline.com This method is noted for its high chemoselectivity for the N-acylation of amines in the presence of other functional groups like alcohols and phenols. tandfonline.com

The synthesis of N-chloroacetyl derivatives is not limited to standard proteinogenic amino acids. The methodology has been extended to a variety of related structures:

Aroylalanines: N-chloroacetylation has been used as a key step in the synthesis of aroyl pyroglutamic acid derivatives. In this sequence, oxo amino acids are first prepared and then undergo N-chloroacetylation using chloroacetyl chloride in a non-basic medium, with propylene (B89431) oxide acting as an HCl scavenger. researchgate.net

Aminoalkylphosphonic Acids: General methods have been established for the N-chloroacetylation of 1-aminoalkylphosphonic acids, which are phosphorus analogues of amino acids. nih.gov These chloroacetylated derivatives serve as precursors for phosphonodipeptides. nih.gov

Peptides: Chloroacetyl groups can be incorporated at the N-terminus of synthetic peptides. google.commdpi.com This is often achieved during solid-phase peptide synthesis, where chloroacetic acid is coupled to the N-terminal amino group of the resin-bound peptide. google.commdpi.com These chloroacetyl-modified peptides are valuable reagents for conjugation with sulfhydryl-containing molecules or for creating cyclic peptides. google.commdpi.com For example, a chloroacetyl group at the N-terminus can react with a downstream cysteine residue to form a macrocyclic thioether bond spontaneously. mdpi.com

Amino Alcohols: Methods for the chemoselective N-chloroacetylation of amino alcohols have been developed, which are crucial for the synthesis of compounds like ceramides. tandfonline.com These reactions can be finely controlled to favor N-acylation over O-acylation. tandfonline.com

The following table summarizes the synthesis of various chloroacetylated analogues and related compounds based on findings from research literature.

Table 1: Synthesis of Chloroacetylated Amino Acid Analogues and Related Compounds

| Starting Compound Type | Specific Example (Starting Material) | Acylating Agent | Resulting Chloroacetylated Product | Reference |

|---|---|---|---|---|

| Amino Acid | L-Glutamine | Chloroacetyl chloride | N-chloroacetyl-L-glutamine | google.com |

| Amino Acid Derivative | (S,S)-2-amino-4-aryl-4-oxobutanoic acids | Chloroacetyl chloride | N-chloroacetyl aroylalanines | researchgate.net |

| Aminoalkylphosphonic Acid | 1-aminoalkylphosphonic acids (e.g., Ala(P), Val(P)) | Chloroacetyl chloride | 1-(N-chloroacetylamino)-alkylphosphonic acids | nih.gov |

| Peptide | Resin-bound tripeptide | Chloroacetic acid / HBTU/NMM | N-terminal chloroacetylated tripeptide | mdpi.com |

| Amino Alcohol | Various amino alcohols | Chloroacetyl chloride | N-chloroacetamides of amino alcohols | tandfonline.com |

| Peptide | N-terminal amino acid on solid support | Symmetric anhydride (B1165640) of chloroacetic acid | N-chloroacetyl-derivatized peptide | google.com |

This research demonstrates the versatility of chloroacetylation reactions in modifying a wide range of amino-containing compounds, enabling the synthesis of diverse structures for various chemical and biological applications.

Interaction with Aminoacylases (Amidohydrolases)

Aminoacylases (N-acyl-amino-acid amidohydrolases) are enzymes that catalyze the hydrolysis of N-acyl-amino acids to yield a free amino acid and a carboxylic acid. These enzymes are often stereospecific, acting on either L- or D-enantiomers. D-aminoacylases, in particular, are of significant interest for their role in the production of optically pure D-amino acids.

D-aminoacylases have been shown to recognize and hydrolyze N-chloroacetyl derivatives of D-amino acids. For instance, an N-acyl-D-amino acid amidohydrolase from Streptomyces sp. 64E6 demonstrated hydrolytic activity towards various N-acetyl-D-amino acids with hydrophobic side chains. tandfonline.com Notably, its activity towards N-chloroacetyl-D-phenylalanine was 2.1-fold higher than its activity towards N-acetyl-D-phenylalanine, indicating that the chloroacetyl group is not only recognized but can also enhance the rate of hydrolysis in certain contexts. tandfonline.com

Similarly, research on N-acyl-D-glutamate amidohydrolase from Pseudomonas sp. strain 5f-1 revealed that N-chloroacetyl derivatives of D-glutamate are substrates for the enzyme. asm.org In a study of D-aminoacylase from Alcaligenes denitrificans DA181, N-chloroacetyl-D-valine was identified as one of the four best substrates, exhibiting typical Michaelis-Menten kinetics. tandfonline.com This indicates that the enzyme's active site can accommodate the chloroacetyl group and effectively catalyze the cleavage of the amide bond.

The following table summarizes the relative activities of D-aminoacylases towards various N-acyl-D-amino acids, including a chloroacetyl derivative.

| Enzyme Source | Substrate | Relative Activity (%) |

| Alcaligenes denitrificans DA181 | N-acetyl-D-methionine | 100 |

| N-acetyl-D-phenylalanine | 65 | |

| N-acetyl-D-leucine | 52 | |

| N-chloroacetyl-D-valine | 33 | |

| N-acetyl-D-alanine | 14 | |

| N-acetyl-D-tryptophan | 14 | |

| N-acetyl-D-asparagine | 8 | |

| N-acetyl-D-valine | 6 | |

| Data sourced from a study on D-aminoacylase from Alcaligenes denitrificans DA181. tandfonline.com |

A hallmark of aminoacylases is their high degree of stereoselectivity. D-aminoacylases, as their name suggests, are specific for the D-enantiomer of N-acylated amino acids. Studies have consistently shown that these enzymes exhibit negligible to no activity towards the corresponding L-enantiomers. For example, the D-aminoacylase from Alcaligenes denitrificans DA181 showed almost no hydrolysis of N-acetyl-L-amino acids. tandfonline.com Similarly, the N-D-amino acid amidohydrolase from Achromobacter xylosoxidans subsp. denitrificans ATCC 15173 does not act on N-acetyl-L-amino acid derivatives. researchgate.net This strict stereospecificity is a critical feature for their application in the kinetic resolution of racemic mixtures of amino acids. While specific data for the L-enantiomer of Chloroacetyl-alanine was not present in the provided results, the established high stereospecificity of D-aminoacylases strongly implies that Chloroacetyl-L-alanine would not be a substrate for these enzymes.

The nature of the acyl group in N-acyl-D-amino acids significantly influences the activity of D-aminoacylases. The substitution of an acetyl group with a chloroacetyl group can lead to altered hydrolysis rates. As mentioned earlier, the D-aminoacylase from Streptomyces sp. 64E6 exhibited a 2.1-fold higher activity for N-chloroacetyl-D-Phe compared to N-acetyl-D-Phe, suggesting that the electron-withdrawing nature of the chlorine atom may facilitate catalysis. tandfonline.com In contrast, for the N-acyl-D-glutamate amidohydrolase from Pseudomonas sp. strain 5f-1, N-chloroacetyl-D-glutamate was a less preferred substrate compared to N-formyl-D-glutamate and N-acetyl-D-glutamate. asm.org This indicates that the effect of the acyl group is dependent on the specific enzyme and the amino acid residue. Halogenated acyl derivatives, in general, have been noted to increase the activity of some aminoacylases. bibliotekanauki.pl

Probing D-Alanine Metabolic Pathways through this compound Analogues

The metabolism of D-alanine is crucial for bacterial cell wall biosynthesis, making the enzymes in this pathway attractive targets for antimicrobial agents. While direct studies on the interaction of this compound with these enzymes are not extensively documented, the behavior of similar chloro-substituted alanine (B10760859) analogues provides a basis for inferring its potential role as a probe or modulator.

Indirect Implications for Alanine Racemase (Alr/DadX) Studies

Alanine racemase (Alr or DadX) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. wikipedia.org This enzyme is essential for providing the D-alanine necessary for peptidoglycan synthesis. plos.org Inhibitors of alanine racemase are of significant interest as potential antibiotics. creative-enzymes.com

While there is no direct evidence from the provided search results of this compound interacting with alanine racemase, studies have shown that other halogenated alanines, such as β-chloro-L-alanine and β-chloro-D-alanine, can act as inactivators or inhibitors of this enzyme. nih.govnih.gov For instance, β-chloro-L-alanine released from a cephalosporin (B10832234) derivative was shown to cause time-dependent inactivation of E. coli alanine racemase. nih.gov Given that the active site of alanine racemase interacts with alanine, it is plausible that this compound could act as a competitive inhibitor, although its efficacy and mechanism would require empirical investigation.

Interaction with D-Amino Acid Aminotransferases

While specific kinetic studies detailing the direct interaction between this compound and D-Amino Acid Aminotransferases (DAATs), also known as D-amino acid transaminases, are not extensively documented in publicly available research, the behavior of analogous halo-derivatives of D-alanine provides significant insight into the potential interactions. DAATs are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from a D-amino acid to an α-keto acid. mdpi.com The benchmark reaction for these enzymes is typically the transamination between D-alanine and α-ketoglutarate. mdpi.com

Studies on the closely related compound, β-chloro-D-alanine, reveal a potent interaction with DAAT from Bacillus sphaericus. sigmaaldrich.com In the presence of the enzyme's normal substrates (D-alanine and α-ketoglutarate), β-chloro-D-alanine acts as a potent competitive inhibitor with respect to D-alanine, with a reported inhibition constant (Ki) of 10 µM. sigmaaldrich.com This competitive nature suggests that the inhibitor binds to the same active site as the D-alanine substrate.

Furthermore, the interaction of β-chloro-D-alanine with DAAT is not limited to simple reversible inhibition. The enzyme can catalyze an α,β-elimination reaction on β-chloro-D-alanine, producing pyruvate (B1213749), ammonia (B1221849), and chloride. sigmaaldrich.com This process is associated with a concurrent inactivation of the enzyme. sigmaaldrich.comnih.gov The proposed mechanism involves the formation of a key intermediate, an α-aminoacrylate-Schiff base, following the elimination of the chloride ion. sigmaaldrich.com This highly reactive intermediate then partitions between two pathways: hydrolysis to release pyruvate and ammonia (turnover), or reaction with an active site residue, leading to irreversible enzyme inactivation. sigmaaldrich.com It is estimated that for every 1500 turnover events, one inactivation event occurs. sigmaaldrich.com This dual role as both a substrate for elimination and an inactivator highlights a complex mechanism of inhibition for halo-derivatives of D-alanine with D-amino acid transaminases. nih.gov

Mechanistic Studies of Enzyme Inhibition by Chloroacetyl-Amino Acid Analogues

The chloroacetyl group, when attached to an amino acid, creates a potent and versatile inhibitor capable of interacting with a range of enzymes through various mechanisms. The electrophilic nature of the carbon atom bearing the chlorine atom makes it susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, often leading to irreversible covalent modification. nih.gov However, chloroacetyl-amino acid analogues have also been shown to act as reversible competitive or noncompetitive inhibitors.

A primary mechanism of irreversible inhibition is the alkylation of a nucleophilic residue, such as cysteine, in the enzyme's active site. For example, a chloroacetyl-derivatized folate analogue was found to gradually and irreversibly inactivate thymidylate synthase. asm.org Mechanistic studies revealed that this inactivation occurred through the formation of a covalent bond with a critical cysteine residue (Cys-146) at the active site. asm.org The initial binding is reversible, but is followed by the slower, irreversible alkylation step. asm.org

In other cases, chloroacetyl-amino acid analogues function as reversible inhibitors. N-ω-chloroacetyl-l-ornithine, for instance, acts as a competitive inhibitor of ornithine decarboxylase. nih.gov This mode of inhibition implies that the analogue binds to the enzyme's active site, competing directly with the natural substrate, ornithine, but does not form a permanent covalent bond. nih.gov Similarly, N(alpha)-chloroacetyl-L-ornithine was identified as a moderately strong, reversible inhibitor of N(alpha)-acetyl-L-ornithine deacetylase (ArgE), with an IC50 value of 85 µM. researchgate.net

Noncompetitive inhibition has also been observed. N-chloroacetyl derivatives of L-tyrosine, L-phenylalanine, and L-leucine were found to be noncompetitive inhibitors of the esterase activity of bovine carboxypeptidase A. nih.gov This suggests that these inhibitors bind to a site on the enzyme distinct from the substrate-binding site (in this case, an allosteric site on the enzyme-substrate complex), thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. nih.gov

The following table summarizes the inhibitory mechanisms of various chloroacetyl-amino acid analogues on different enzymes as documented in scientific literature.

| Enzyme | Chloroacetyl-Amino Acid Analogue | Mechanism of Inhibition |

| Thymidylate Synthase | N¹⁰-chloroacetyl-2-desamino-2-methyl-5,8-dideazafolate | Irreversible; covalent modification of active site Cysteine-146 asm.org |

| Ornithine Decarboxylase | N-ω-chloroacetyl-l-ornithine | Competitive nih.gov |

| N(alpha)-acetyl-L-ornithine deacetylase (ArgE) | N(alpha)-chloroacetyl-L-ornithine | Reversible Inhibition (IC₅₀ = 85 µM) researchgate.net |

| Carboxypeptidase A (esterase activity) | N-chloroacetyl-L-tyrosine | Noncompetitive nih.gov |

| Carboxypeptidase A (esterase activity) | N-chloroacetyl-L-phenylalanine | Noncompetitive nih.gov |

| Carboxypeptidase A (esterase activity) | N-chloroacetyl-L-leucine | Noncompetitive nih.gov |

Research Applications in Bacterial Cell Wall Biosynthesis and Metabolism Studies

Investigation of Peptidoglycan Precursor Assembly Using D-alanine Derivatives

The synthesis of peptidoglycan (PG) is a highly coordinated process that begins in the cytoplasm with the assembly of precursor units. nih.govsigmaaldrich.com A key component of this precursor is the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, which is synthesized by the D-Ala-D-Ala ligase (Ddl) and subsequently added to the UDP-MurNAc-tripeptide by the MurF ligase to form the UDP-MurNAc-pentapeptide precursor. nih.govacs.orgresearchgate.net This entire unit, often called Park's nucleotide, is then transferred to a lipid carrier in the cell membrane, forming Lipid II, which is the basic building block for the growing peptidoglycan chain. nih.govsigmaaldrich.com

Researchers utilize D-alanine derivatives to study this assembly process. nih.govresearchgate.net By introducing analogues of D-alanine, scientists can track their incorporation and elucidate the dynamics of PG synthesis. nih.govannualreviews.org These derivatives can act as reporters, often by being tagged with fluorescent or bioorthogonal handles, allowing for the visualization of nascent PG synthesis. acs.orgnih.gov The principle relies on the tolerance of the bacterial biosynthetic machinery for various D-amino acid derivatives. researchgate.net

D-alanine analogues can be incorporated through two primary routes, providing insights into different stages of peptidoglycan assembly:

Cytoplasmic Pathway : Some derivatives, particularly dipeptide mimics, can be incorporated into the precursor unit in the cytoplasm by enzymes like MurF. acs.orgacs.org This allows for the study of the initial stages of precursor synthesis and its subsequent transport across the cell membrane. acs.org

Extracytoplasmic Pathway : Single D-amino acid analogues can be incorporated into the peptidoglycan network outside the cytoplasm. nih.govnih.gov This process is mediated by transpeptidases (D,D-transpeptidases and L,D-transpeptidases), which are responsible for cross-linking the peptide stems of the glycan chains. acs.orgnih.gov

By using specifically designed D-alanine derivatives, researchers can distinguish between these pathways and gain a spatiotemporal understanding of where and when the cell wall is being assembled and modified. acs.orgnih.gov

Use in Probing Bacterial D-Amino Acid Incorporation Mechanisms

The bacterial cell wall's peptide chains are unique in their inclusion of D-amino acids, most commonly D-alanine and D-glutamic acid. nih.govfrontiersin.org The incorporation of these molecules is critical for the structural integrity of the peptidoglycan and provides resistance against most standard proteases that target L-amino acids. frontiersin.org Chloroacetyl-D-alanine and other D-alanine derivatives serve as chemical probes to investigate the specific enzymatic mechanisms responsible for this incorporation.

Systematic studies in model organisms like Escherichia coli and Bacillus subtilis have demonstrated that D-amino acid probes are incorporated into peptidoglycan via extracytoplasmic transpeptidases. acs.orgnih.govnih.govresearchgate.net These enzymes, which include D,D-transpeptidases and L,D-transpeptidases, catalyze the cross-linking of adjacent peptide stems. During this reaction, they can recognize and incorporate D-alanine analogues at the terminal positions of the peptide stems. acs.org This provides a direct method to assess the activity and substrate flexibility of these crucial enzymes in vivo and in vitro. acs.orgnih.gov

The ability of bacteria to incorporate a variety of D-amino acids highlights the promiscuity of these enzymes. researchgate.net This tolerance can be exploited to introduce probes that report on enzymatic activity or to deliver molecules that disrupt cell wall function. nih.govresearchgate.net For instance, the antibiotic D-cycloserine, a structural analogue of D-alanine, is known to inhibit both alanine (B10760859) racemase and D-Ala-D-Ala ligase, but has also been shown to be a substrate for transpeptidases, leading to its incorporation into the peptide stem. nih.govacs.orgnih.govmdpi.com This dual mechanism underscores the complexity of D-amino acid metabolism and its inhibition. Understanding these incorporation mechanisms is crucial for interpreting experimental results and for the development of new antimicrobial agents that target peptidoglycan synthesis. nih.govresearchgate.net

Modulation of Bacterial Growth and Metabolism in In Vitro Models

Chloroacetyl derivatives of amino acids and other molecules have been synthesized and evaluated for their potential to inhibit bacterial growth. The chloroacetyl group is an electrophilic moiety that can react with nucleophilic residues in enzymes or other biomolecules, leading to their inactivation. This reactivity has been exploited in the design of various antimicrobial compounds.

Studies have shown that N-chloroacetyl derivatives of various amino acids can exhibit significant growth-inhibitory activity. For example, N-chloroacetyl derivatives of para-substituted phenylalanines were tested against Lactobacillus casei, with some compounds showing activity comparable to the most potent N-chloroacetyl derivatives studied at the time. nih.gov The inhibitory capacity was found to increase with the size of the halogen substituent at the para position (I > Br > Cl). nih.gov Similarly, other research has demonstrated the antibacterial effects of N-chloroacetyl-2,6-diarylpiperidin-4-ones against a panel of Gram-positive and Gram-negative bacteria. researchgate.net

More recent work has involved incorporating the chloroacetyl group as a linker in hybrid antibiotic molecules. A ciprofloxacin (B1669076) derivative featuring a chloroacetyl linker demonstrated potent, broad-spectrum antibacterial activity against multiple bacterial strains, with minimum inhibitory concentration (MIC) values often matching or exceeding the parent antibiotic. mdpi.com Another study on N-acylated ciprofloxacin derivatives found that the chloroacetyl conjugate was among the most powerful inhibitors against several bacterial strains. acs.org These findings highlight the potential of the chloroacetyl moiety in designing effective antibacterial agents.

| Chloroacetyl Compound | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| N-chloroacetyl-p-halogenated-DL-phenylalanines | Lactobacillus casei | Significant growth inhibition, with activity increasing from chloro- to iodo- derivative. | nih.gov |

| N-chloroacetyl-2,6-diarylpiperidin-4-ones | S. aureus, E. coli, P. aeruginosa, S. typhi | Marked antibacterial activity against specific strains. | researchgate.net |

| Ciprofloxacin-chloroacetyl hybrid | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity with MIC of 7.81 µg/mL against all tested strains. | mdpi.com |

| N-chloroacetyl ciprofloxacin conjugate | S. aureus, S. epidermidis | Strong growth inhibitory potency, with MICs ranging from 0.1–0.8 μg/mL. | acs.org |

The integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape. This structure is not static; it undergoes constant remodeling during growth and division, a process mediated by a suite of synthetic and lytic enzymes. nih.govdiva-portal.org The incorporation of D-alanine into peptidoglycan and other cell wall polymers, such as teichoic acids in Gram-positive bacteria, is critical for this integrity. nih.gov

Introducing D-alanine analogues like this compound can disrupt the normal synthesis and remodeling of the cell wall. The incorporation of non-canonical D-amino acids into the peptide stems of peptidoglycan can alter the structure of the sacculus, affecting its physical properties and interactions with cell wall proteins. frontiersin.orgdiva-portal.org This can lead to defects in cell morphology and reduced growth fitness. diva-portal.org

Furthermore, the D-alanine content of wall teichoic acids (WTA) and lipoteichoic acids (LTA) in Gram-positive bacteria regulates the activity of autolytic enzymes (autolysins) that are responsible for breaking down peptidoglycan during remodeling. nih.gov A lack of D-alanine esters on these polymers leads to increased susceptibility to cationic antimicrobial peptides and can dysregulate autolysin activity, potentially leading to cell lysis. nih.gov By competing with natural D-alanine for incorporation, or by directly inhibiting the enzymes of the Dlt operon responsible for D-alanylation of teichoic acids, this compound could compromise cell wall integrity. This disruption of the delicate balance between cell wall synthesis and degradation can ultimately inhibit bacterial growth or lead to cell death. nih.govresearchgate.net

Structural and Spectroscopic Characterization in Research

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Chloroacetyl-D-alanine, both ¹H and ¹³C NMR spectra would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the alanine (B10760859) and chloroacetyl moieties. The methine proton (α-proton) of the D-alanine residue would appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons would, in turn, appear as a doublet. The two protons of the chloroacetyl group's methylene (B1212753) (-CH₂Cl) would likely present as a singlet, though coupling to the amide proton could potentially lead to a doublet. The amide proton itself would appear as a doublet, coupled to the α-proton. The exact chemical shifts would be influenced by the solvent used for analysis.

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule: the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the amide, the α-carbon of the alanine residue, the methyl carbon of the alanine residue, and the methylene carbon of the chloroacetyl group.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide. A C-Cl stretching vibration would also be present at a lower frequency. While the spectra of D- and L-enantiomers are identical, the IR spectrum of a racemic mixture (DL-alanine) can sometimes differ from that of the pure enantiomers due to differences in crystal packing.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.57 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C₅H₈ClNO₃. The fragmentation pattern in the mass spectrum can also offer structural information. Predicted collision cross-section (CCS) values for various adducts of N-chloroacetyl-d,l-alanine have been calculated, which can aid in its identification in complex mixtures.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

|---|---|

| ¹H NMR | Signals for α-H (quartet), -CH₃ (doublet), -CH₂Cl (singlet/doublet), N-H (doublet) |

| ¹³C NMR | Peaks for C=O (acid), C=O (amide), α-C, -CH₃, -CH₂Cl |

| IR (cm⁻¹) | ~3300 (O-H), ~3280 (N-H), ~1720 (C=O, acid), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II), ~750 (C-Cl) |

| Mass Spec. | [M+H]⁺ at m/z 166.02655, [M-H]⁻ at m/z 164.01199 |

Note: The data in this table is predicted and may vary from experimental values.

Electron Spin Resonance (ESR) Studies for Radical Formation and Electronic Structure

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study chemical species that have unpaired electrons, such as free radicals. Studies on irradiated amino acids and their derivatives, including alanine, have shown that ionizing radiation can induce the formation of stable free radicals.

Research on gamma-irradiated single crystals of chloroacetyl-d,l-alanine has been conducted to investigate the structure of the resulting free radicals. The analysis of the hyperfine interaction constants from the ESR spectra helps to identify the specific radical species formed. In many irradiated alanine derivatives, the stable radical is formed by the loss of a hydrogen atom from the α-carbon. The resulting radical, with the unpaired electron centered on the α-carbon, gives a characteristic ESR spectrum. The shape and intensity of the ESR signal can be influenced by factors such as the radiation dose and the presence of other substances.

The study of such radical formation is important in the field of dosimetry, where alanine is used to measure radiation dosage. The stability of the radicals formed in this compound upon irradiation and their electronic structure can be thoroughly investigated using ESR spectroscopy.

Conformational Analysis and Molecular Dynamics

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to understand the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

To date, specific studies on the conformational analysis and molecular dynamics of this compound have not been prominently reported in the scientific literature. However, insights can be drawn from computational studies on related N-acyl amino acids and alanine-containing peptides.

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. Such simulations would likely reveal the preferred dihedral angles (phi, ψ) of the peptide-like backbone and the rotational preferences around the C-C and C-N bonds. The conformational flexibility would be influenced by intramolecular hydrogen bonding and steric interactions between the chloroacetyl group, the alanine side chain (a methyl group), and the carboxylic acid group.

Studies on N-acyl amino acids suggest that intermolecular hydrogen bonding plays a significant role in their packing and interaction with the surrounding environment. It is plausible that this compound would also engage in such interactions, influencing its conformation in different solvents or in the solid state. The presence of the electronegative chlorine atom may also introduce specific electrostatic interactions that could affect its conformational preferences. Without specific experimental or detailed computational studies on this compound, its precise conformational dynamics remain an area for future investigation.

Computational and Theoretical Approaches in Chloroacetyl D Alanine Research

Molecular Docking Simulations of Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme, to form a stable complex. This method is instrumental in understanding the binding mode of Chloroacetyl-D-alanine to its potential enzyme targets, such as D-alanine:D-alanine ligase (Ddl), a crucial enzyme in bacterial cell wall biosynthesis. researchgate.netwikipedia.org

In a typical molecular docking study of this compound, a three-dimensional structure of the target enzyme is obtained from a protein database like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the enzyme in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

The results of such simulations can reveal key details about the ligand-enzyme interactions, including:

Binding Energy: A quantitative measure of the strength of the interaction between this compound and the enzyme.

Hydrogen Bonds: Identification of specific amino acid residues in the enzyme's active site that form hydrogen bonds with the ligand.

Hydrophobic Interactions: Mapping of non-polar interactions that contribute to the stability of the complex.

Electrostatic Interactions: Understanding the role of charge distributions in the binding process.

For instance, a hypothetical docking of this compound into the active site of E. coli D-alanine:D-alanine ligase might reveal interactions with key residues responsible for binding the natural D-alanine substrate. The chloroacetyl group could also form specific interactions that are not present with the natural substrate.

| Parameter | Value | Interacting Enzyme Residues (Hypothetical) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | Tyr216, Ser150, Lys11, Glu15 |

| Hydrogen Bonds | 3 | |

| Hydrophobic Interactions | 5 | |

| Electrostatic Interactions | 2 |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to predict the electronic structure and reactivity of molecules. scienceopen.comnih.gov Methods such as Density Functional Theory (DFT) can provide a detailed understanding of the chemical properties of this compound, which is crucial for elucidating its mechanism of action. researchgate.net

These calculations can determine a variety of molecular properties that are directly related to the reactivity of this compound:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Electrostatic Potential (ESP) Map: This map illustrates the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show an electrophilic region around the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack.

Atomic Charges: Calculation of the partial charge on each atom provides further insight into the molecule's reactivity.

By analyzing these properties, researchers can predict how this compound is likely to react with biological molecules, such as amino acid residues in an enzyme's active site. This information is vital for understanding its potential as an enzyme inhibitor. nih.gov

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.2 D | Indicates polarity and potential for dipole-dipole interactions |

In Silico Screening and Design of this compound Analogues for Biochemical Targets

In silico screening and rational drug design are powerful computational strategies used to identify and optimize new drug candidates. researchgate.net Starting from the core structure of this compound, these methods can be used to design novel analogues with potentially improved affinity, selectivity, and pharmacokinetic properties for specific biochemical targets like alanine (B10760859) racemase or D-alanine:D-alanine ligase. researchgate.net

The process typically involves several steps:

Library Design: A virtual library of this compound analogues is created by systematically modifying different parts of the molecule. For example, the chloroacetyl group could be replaced with other haloacetyl groups (fluoro-, bromo-, iodoacetyl) or other reactive moieties. The D-alanine backbone could also be modified to explore different steric and electronic properties.

Virtual Screening: This library of virtual compounds is then screened against the three-dimensional structure of the target enzyme using high-throughput molecular docking. This allows for the rapid prediction of binding affinities for thousands of compounds.

Filtering and Selection: The results of the virtual screen are filtered based on various criteria, such as predicted binding energy, drug-likeness (e.g., Lipinski's rule of five), and potential for chemical synthesis. The top-ranking compounds are then selected for further investigation.

Lead Optimization: The most promising candidates, or "hits," can be further optimized by fine-tuning their structures to improve their interaction with the target enzyme. This iterative process of design, screening, and analysis can lead to the identification of potent and selective inhibitors.

Emerging Research Perspectives and Future Directions

Development of Novel Biochemical Probes and Chemical Tools

The development of chemical tools to investigate biological processes is a cornerstone of modern chemical biology. The chloroacetyl moiety is a well-established reactive group, or "warhead," capable of forming covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, and lysine. When appended to a D-alanine scaffold, it creates a molecule with the potential for targeted labeling of specific proteins.

Future research is focused on harnessing Chloroacetyl-D-alanine as a core component of activity-based probes (ABPs). These probes are designed to covalently label active enzymes within a complex proteome. A hypothetical ABP based on this compound would consist of three key components: the this compound unit for specific recognition and reaction, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and purification.

A notable application of this concept is seen in the Random nonstandard Peptide Integrated Discovery (RaPID) system, which uses mRNA display to create vast libraries of macrocyclic peptides. acs.org In this system, an initiator codon is reprogrammed with an N-chloroacetyl-amino acid, which can then react with a downstream cysteine residue to cyclize the peptide. acs.org The use of this compound in such a system could generate libraries of constrained peptides with unique stereochemistry, ideal for screening against challenging drug targets like intracellular proteins. acs.org

Table 1: Components of a Hypothetical this compound-Based Biochemical Probe

| Component | Function | Example Moiety |

|---|---|---|

| Recognition & Reactive Group | Provides specificity for D-alanine binding pockets and forms a covalent bond with a target enzyme. | This compound |

| Linker | Provides spatial separation between the reactive group and the reporter tag to prevent steric hindrance. | Polyethylene glycol (PEG) spacer |

| Reporter Tag | Enables visualization or purification of the labeled protein. | Biotin, Fluorescein, Rhodamine |

Exploration of Enantiomeric Specificity in Complex Biological Systems

While L-amino acids are the primary constituents of proteins in most organisms, D-amino acids play crucial roles, particularly in the bacterial world. D-alanine is an essential component of the peptidoglycan cell wall that encases bacteria, making the enzymes involved in its metabolism attractive targets for antimicrobial agents. nih.gov

The enantiomeric specificity of biological systems means that this compound and its L-counterpart are expected to interact with entirely different sets of enzymes. Enzymes such as D-amino acid oxidase are known to specifically metabolize D-amino acids. nih.gov Research on the reaction of D-amino acid oxidase with β-chloro-D-alanine, a related compound, confirms that enzymes can recognize and process D-alanine derivatives. nih.gov

Future studies will likely involve using this compound to probe the D-amino acid-specific pathways in various organisms. By comparing its effects to those of Chloroacetyl-L-alanine, researchers can dissect enantiomeric preferences in metabolic pathways, enzyme active sites, and transport systems. This exploration is crucial for understanding the unique biological roles of D-amino acids and for designing highly selective inhibitors that target bacterial pathways without affecting the host's L-amino acid metabolism.

Integration into Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is particularly powerful for the synthesis of complex biomolecules like carbohydrates and peptides. nih.govescholarship.org

This compound is an ideal candidate for integration into chemoenzymatic workflows. The chloroacetyl group can be readily installed using traditional chemical methods, creating a stable D-alanine derivative. This molecule can then be used as a substrate in an enzyme-catalyzed reaction. For instance, a ligase with specificity for D-amino acids could be used to couple this compound to a peptide or another molecule. This strategy leverages the enzyme's stereoselectivity to ensure that only the D-enantiomer is incorporated, a task that can be challenging and costly to achieve through purely chemical means.

Future directions include the use of engineered enzymes with tailored substrate specificities to broaden the scope of molecules that can be synthesized using this compound as a building block. This could lead to the efficient production of modified peptides, peptidomimetics, and other bioactive compounds containing a reactive handle for further functionalization.

Table 2: Hypothetical Chemoenzymatic Strategy Involving this compound

| Step | Method | Description | Advantage |

|---|---|---|---|

| 1. Acylation | Chemical Synthesis | Reaction of D-alanine with chloroacetyl chloride to produce this compound. | Efficient and high-yielding process for creating the starting material. |

| 2. Ligation | Enzymatic Catalysis | Use of a stereoselective ligase (e.g., a D-alanyl-D-alanine ligase mutant) to attach this compound to a peptide chain. | Ensures incorporation of the correct D-enantiomer under mild, aqueous conditions. |

| 3. Further Modification | Chemical Synthesis | The chloroacetyl group on the newly formed peptide serves as a handle for attaching other functional groups (e.g., via nucleophilic substitution). | Allows for site-specific modification of the final product. |

Unexplored Enzymatic Targets and Pathways for this compound and Its Analogues

While the enzymes of the D-alanine pathway in peptidoglycan biosynthesis are the most intuitive targets for D-alanine analogues, research has shown that unexpected targets often emerge. nih.gov A landmark study on the related compound β-chloro-D-alanine (BCDA) in Mycobacterium tuberculosis revealed that its primary target was not alanine (B10760859) racemase, as long assumed, but glutamate (B1630785) racemase (MurI). nih.govnih.gov This enzyme operates in an upstream part of the same peptidoglycan biosynthesis pathway. nih.govnih.gov

This discovery underscores the potential for this compound to inhibit previously unconsidered enzymes. The structural and electronic differences between a chloroacetyl group and a beta-chloro substituent could lead to an entirely different target profile. Future research will involve unbiased screening approaches, such as chemoproteomics, to identify the full spectrum of proteins that interact with and are inhibited by this compound in various organisms. This could reveal novel enzymatic targets and provide valuable tools for studying their functions. nih.gov

Table 3: Target Identification for D-Alanine Analogues in M. tuberculosis

| Compound | Canonical Target (Hypothesized) | Primary Target (Experimentally Identified) | Pathway |

|---|---|---|---|

| D-Cycloserine | Alanine Racemase (Alr) & D-alanyl-D-alanine ligase (Ddl) | Alanine Racemase (Alr) & D-alanyl-D-alanine ligase (Ddl) | D-alanine metabolism |

| β-chloro-D-alanine (BCDA) | Alanine Racemase (Alr) | Glutamate Racemase (MurI) nih.govnih.gov | D-glutamate metabolism |

| This compound | Alanine Racemase (Alr), D-alanyl-D-alanine ligase (Ddl) | To be determined | To be determined |

Applications in Proteomics and Chemical Biology for Derivatization

Derivatization, the process of chemically modifying a compound to enhance its detection or separation, is a fundamental technique in analytical chemistry and proteomics. nih.gov this compound, with its reactive chloroacetyl group, is well-suited for use as a derivatization agent in chemical biology applications.

In proteomics, the compound could be used for affinity-based or activity-based protein profiling. By treating a cell lysate with this compound, proteins that have a specific binding affinity for D-alanine might be covalently labeled. The chloroacetyl group would react with a nucleophilic residue in or near the binding site, creating a permanent tag. Subsequent proteomic analysis can then identify these D-alanine-binding proteins.

This approach is part of a broader strategy in chemical proteomics that utilizes small molecules to covalently modify and identify related sets of enzymes. stanford.edu The information gained from such experiments can accelerate the validation of new drug targets. stanford.edu Furthermore, the use of this compound as a derivatization reagent could be compared with other reagents to assess its efficiency and specificity in labeling specific classes of proteins for analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| β-chloro-D-alanine |

| D-alanine |

| L-alanine |

| Cysteine |

| Histidine |

| Lysine |

| Glutamate |

| D-Cycloserine |

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in repositories like protocols.io . Include step-by-step videos or annotated spectra in supplementary materials. For critical steps (e.g., purification), specify equipment models and reagent vendors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.